[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid
Description
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a cyano group (-CN) at position 3, a morpholin-4-yl group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4, and a boronic acid (-B(OH)₂) functional group. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its substituents. The boronic acid moiety enables reversible covalent interactions with diols and serine residues in enzymes, making it valuable in drug design, particularly for targeting proteases and β-lactamases .
Properties
IUPAC Name |
(3-cyano-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c13-8-9-7-10(12(15)16)1-2-11(9)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMJSMMUCOKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428323-97-0 | |
| Record name | [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 3-cyano-4-bromophenyl morpholine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), inert atmosphere (e.g., nitrogen or argon), temperature (80°C to 100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Position and Electronic Effects
Key Compounds :
[4-(Morpholin-4-yl)phenyl]boronic Acid () Structure: Morpholine attached directly to the para position of the phenyl ring. Differences: Lacks the cyano group at position 3.
[2-(Morpholin-4-ylmethyl)phenyl]boronic Acid () Structure: Morpholine linked via a methylene bridge to the ortho position. Impact: Reduced planarity may limit interactions with enzyme active sites compared to the target compound’s direct aryl-morpholine linkage .
[3-Cyano-4-fluorobenzeneboronic Acid () Structure: Fluorine replaces the morpholine group at position 4. Differences: The electron-withdrawing -F group enhances boronic acid reactivity but lacks the hydrogen-bonding capability of morpholine. Impact: Lower specificity for enzymes requiring both electronic and steric complementarity .
β-Lactamase Inhibition :
- Target Compound: The morpholine group may act as a hydrogen-bond donor/acceptor, mimicking the transition state of β-lactam antibiotics. The cyano group stabilizes the boronate-enzyme intermediate via electron withdrawal (Fig. 1a) .
- Comparison with Triazole-Substituted Boronic Acids ():
- Comparison with Phenyl Boronic Acid (): Phenyl boronic acid has broad-spectrum β-lactamase inhibition but lacks substituents for targeted interactions. The cyano and morpholine groups in the target compound enhance specificity .
Protease Inhibition :
- Aryl Boronic Acids (): Bifunctional boronic acids (e.g., two boronic groups) inhibit SARS-CoV-2 proteases by binding Ser clusters. The target compound’s mono-boronic acid group may limit potency but improve selectivity .
Physicochemical Properties
- Solubility: The morpholine group enhances water solubility compared to non-polar analogues like [3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid () .
- Oxidation Stability : Boronic esters of the target compound may oxidize faster than phenyl boronic acid (), but the morpholine group could mitigate hydrolysis .
Comparative Data Table
Biological Activity
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing data from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design.
Anticancer Properties
Numerous studies have investigated the anticancer properties of boronic acids, including this compound. The compound has shown promise as an inhibitor of specific cancer cell lines. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 18.76 ± 0.62 µg/mL, indicating its potential as an anticancer agent .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of boronic acids. The mechanism often involves the inhibition of bacterial enzymes such as β-lactamase, which is crucial for bacterial resistance . Preliminary investigations into this compound suggest it may possess similar activities, although specific data on its efficacy against various pathogens are still emerging.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in critical metabolic pathways. The boronic acid group can form reversible covalent bonds with serine residues in active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant for proteases and other enzymes that play roles in cancer progression and microbial resistance .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
